Diethyl malonimidate dihydrochloride

Description

The exact mass of the compound Diethyl malonimidate dihydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 172611. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Imides - Imidoesters - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Diethyl malonimidate dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl malonimidate dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

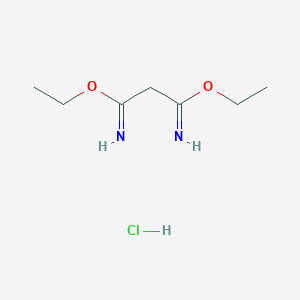

Structure

3D Structure of Parent

Properties

CAS No. |

10344-69-1 |

|---|---|

Molecular Formula |

C7H15ClN2O2 |

Molecular Weight |

194.66 g/mol |

IUPAC Name |

diethyl propanediimidate;hydrochloride |

InChI |

InChI=1S/C7H14N2O2.ClH/c1-3-10-6(8)5-7(9)11-4-2;/h8-9H,3-5H2,1-2H3;1H |

InChI Key |

SPJDSYVGUJARDI-UHFFFAOYSA-N |

SMILES |

CCOC(=N)CC(=N)OCC.Cl.Cl |

Canonical SMILES |

CCOC(=N)CC(=N)OCC.Cl |

Other CAS No. |

10344-69-1 |

Pictograms |

Irritant |

Synonyms |

diethyl malonimidate |

Origin of Product |

United States |

Foundational & Exploratory

Diethyl malonimidate dihydrochloride chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl malonimidate dihydrochloride (B599025) is a bifunctional imidoester, a class of reagents valuable in chemical synthesis for the preparation of various compounds, including heterocyclic structures and sophisticated catalysts.[1][2][3] Its reactivity stems from the two imidoester functionalities, which are susceptible to nucleophilic attack, making it a versatile building block in organic chemistry. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of diethyl malonimidate dihydrochloride, tailored for professionals in research and drug development.

Chemical and Physical Properties

Diethyl malonimidate dihydrochloride is a white to yellow powder or crystalline powder.[4] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₆Cl₂N₂O₂ | [4][5] |

| Molecular Weight | 231.12 g/mol | [1][2][5][6] |

| Appearance | White to yellow powder or crystalline powder | [4] |

| Melting Point | 122 °C (decomposes) | [7][8] |

| Hydrogen Bond Donor Count | 4 | [4][5] |

| Hydrogen Bond Acceptor Count | 4 | [4][5] |

| Rotatable Bond Count | 6 | [4] |

| Topological Polar Surface Area | 66.2 Ų | [4][5] |

Synthesis

The primary method for the synthesis of diethyl malonimidate dihydrochloride is the Pinner reaction.[9] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile. In the case of diethyl malonimidate dihydrochloride, malononitrile (B47326) reacts with ethanol (B145695) in the presence of anhydrous hydrogen chloride.[9][10]

Experimental Protocol: Pinner Reaction

A detailed experimental protocol for the synthesis of diethyl malonimidate dihydrochloride can be found in the work of Pinner, A., published in Berichte der deutschen chemischen Gesellschaft in 1883.[6][9][11][12] The general steps of the Pinner reaction are as follows:

-

Reaction Setup: A solution of malononitrile in anhydrous ethanol is prepared in a reaction vessel equipped with a gas inlet tube and a stirring mechanism. The reaction must be carried out under anhydrous conditions to prevent the hydrolysis of the intermediate imidoester.

-

Introduction of Hydrogen Chloride: Dry hydrogen chloride gas is bubbled through the ethanolic solution of malononitrile. The reaction is typically carried out at low temperatures to control the exothermicity and prevent side reactions.

-

Formation of the Imidate Salt: The hydrogen chloride protonates the nitrogen atom of the nitrile, making the carbon atom more electrophilic. Ethanol then acts as a nucleophile, attacking the nitrile carbon to form the imino ester salt, also known as a Pinner salt.

-

Isolation: The diethyl malonimidate dihydrochloride precipitates from the reaction mixture as a solid and can be isolated by filtration. The product is then typically washed with a non-polar solvent like diethyl ether to remove any unreacted starting materials and byproducts.

Caption: Synthesis workflow for diethyl malonimidate dihydrochloride via the Pinner reaction.

Spectroscopic Characterization

The structure of diethyl malonimidate dihydrochloride can be confirmed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra are crucial for the structural elucidation of diethyl malonimidate dihydrochloride. The expected signals in the 1H NMR spectrum would include a triplet for the methyl protons (-CH3), a quartet for the methylene (B1212753) protons of the ethyl group (-O-CH2-), and a singlet for the central methylene protons (-CH2-). The 13C NMR spectrum would show corresponding signals for the different carbon atoms in the molecule. Detailed spectral data and assignments can be found in spectral databases such as SpectraBase.[13][14]

Infrared (IR) Spectroscopy

The FT-IR spectrum of diethyl malonimidate dihydrochloride would exhibit characteristic absorption bands for the C=N bond of the iminoester, C-O stretching, and N-H stretching of the protonated imine. The absence of a strong nitrile (C≡N) peak from the starting material (malononitrile) would indicate the completion of the reaction. An example of the FT-IR spectrum can be found on SpectraBase.[15]

Caption: Spectroscopic workflow for the characterization of diethyl malonimidate dihydrochloride.

Reactivity and Applications

Diethyl malonimidate dihydrochloride is a valuable intermediate in organic synthesis due to the reactivity of its two imidoester functional groups. These groups can undergo nucleophilic attack by a variety of nucleophiles, leading to the formation of different classes of compounds.

Reactions with Nucleophiles

-

Amines: Reaction with primary or secondary amines leads to the formation of amidines. This is a common application of Pinner salts.

-

Water: Hydrolysis of the imidoester groups with water will yield the corresponding ester, diethyl malonate. This reaction highlights the need for anhydrous conditions during the synthesis and storage of diethyl malonimidate dihydrochloride.

-

Alcohols: Further reaction with an excess of alcohol can lead to the formation of orthoesters.

This reactivity makes diethyl malonimidate dihydrochloride a key precursor for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry for the preparation of catalysts.[3]

Caption: Reactivity of diethyl malonimidate dihydrochloride with various nucleophiles.

Solubility and Stability

The compound decomposes at its melting point of 122 °C.[7][8] As an imidoester salt, it is susceptible to hydrolysis and should be stored in a dry, inert atmosphere to prevent degradation.

Safety and Handling

Diethyl malonimidate dihydrochloride is classified as an irritant.[8] It is irritating to the eyes, respiratory system, and skin.[8] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[8]

Conclusion

Diethyl malonimidate dihydrochloride is a versatile and reactive chemical intermediate with significant applications in organic synthesis. Its preparation via the Pinner reaction and subsequent reactions with various nucleophiles provide pathways to a wide range of valuable compounds. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its effective and safe use in research and development.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. scbt.com [scbt.com]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Diethyl malonimidate | C7H16Cl2N2O2 | CID 73106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. SCOPUS 정보 검색 플랫폼 - 논문 보기 [scopus.kisti.re.kr]

- 7. Diethyl malonimidate 10344-69-1 [sigmaaldrich.com]

- 8. Diethyl malonimidate dihydrochloride [chembk.com]

- 9. Pinner Reaction [drugfuture.com]

- 10. DIETHYL MALONIMIDATE DIHYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 11. SCOPUS 정보 검색 플랫폼 - 논문 보기 [scopus.kisti.re.kr]

- 12. Electrochemical oxidation of propargyl alcohol: rapid access to an unprecedented dioxo-orthoester under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to the Synthesis of Diethyl Malonimidate Dihydrochloride from Malononitrile

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of diethyl malonimidate dihydrochloride (B599025) from malononitrile (B47326), a critical process for the formation of various heterocyclic compounds used in drug discovery and development. The core of this transformation lies in the Pinner reaction, a classic acid-catalyzed method for converting nitriles into imino esters. This guide presents a detailed experimental protocol, quantitative data, and a process workflow to facilitate its application in a laboratory setting.

Reaction Overview and Mechanism

The synthesis of diethyl malonimidate dihydrochloride from malononitrile is achieved through a Pinner reaction. This reaction involves the treatment of a nitrile (malononitrile) with an alcohol (ethanol) under anhydrous acidic conditions, typically using hydrogen chloride (HCl) as the catalyst.

The reaction proceeds through the following key steps:

-

Protonation of the Nitrile: The nitrogen atom of one of the nitrile groups in malononitrile is protonated by the strong acid (HCl), forming a nitrilium ion. This protonation significantly increases the electrophilicity of the nitrile carbon.

-

Nucleophilic Attack by Alcohol: The oxygen atom of ethanol, acting as a nucleophile, attacks the electrophilic carbon of the nitrilium ion.

-

Deprotonation: A subsequent deprotonation of the oxonium ion intermediate yields the first imino ester functionality.

-

Second Pinner Reaction: The process is repeated on the second nitrile group of the malononitrile backbone to form the final product, diethyl malonimidate, which is isolated as its dihydrochloride salt.

The overall reaction is as follows:

Experimental Protocol

The following protocol is based on established Pinner reaction procedures and provides a detailed method for the synthesis of diethyl malonimidate dihydrochloride.

Materials and Equipment:

-

Malononitrile

-

Anhydrous Ethanol

-

Anhydrous 1,4-Dioxane (B91453)

-

Hydrogen Chloride (gas or a solution in anhydrous dioxane)

-

Round-bottom flask equipped with a magnetic stirrer and a gas inlet/outlet

-

Ice bath

-

Drying tube (e.g., with calcium chloride)

-

Standard glassware for filtration and washing

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a gas inlet, dissolve malononitrile in anhydrous 1,4-dioxane. The flask should be cooled in an ice bath.

-

Addition of Ethanol: To the cooled solution, add a stoichiometric excess of anhydrous ethanol.

-

Introduction of Hydrogen Chloride: Under a continuous stream of inert gas (e.g., nitrogen or argon), slowly bubble anhydrous hydrogen chloride gas through the stirred solution. Alternatively, a solution of hydrogen chloride in anhydrous 1,4-dioxane can be added dropwise. The reaction is typically carried out for 24 hours.[1]

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or by observing the precipitation of the product.

-

Isolation of the Product: Upon completion of the reaction, the precipitated diethyl malonimidate dihydrochloride is collected by filtration under an inert atmosphere.

-

Washing and Drying: The collected solid is washed with anhydrous diethyl ether to remove any unreacted starting materials and solvent residues. The product is then dried under vacuum to yield the final diethyl malonimidate dihydrochloride.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of diethyl malonimidate dihydrochloride from malononitrile based on typical Pinner reaction conditions.

| Parameter | Value | Reference |

| Reactants | Malononitrile, Anhydrous Ethanol, Hydrogen Chloride | General Pinner Reaction |

| Solvent | Anhydrous 1,4-Dioxane | [1] |

| Reaction Time | 24 hours | [1] |

| Temperature | 0 °C to Room Temperature | General Pinner Reaction |

| Product | Diethyl Malonimidate Dihydrochloride | [1] |

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Experimental workflow for the synthesis of diethyl malonimidate dihydrochloride.

Safety Considerations

-

Malononitrile is a toxic and flammable solid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Anhydrous Hydrogen Chloride is a corrosive gas. It should be handled with extreme care in a fume hood, and appropriate safety measures should be in place to neutralize any excess gas.

-

Anhydrous solvents are flammable and require careful handling to avoid ignition sources.

This technical guide provides a foundational understanding and a practical protocol for the synthesis of diethyl malonimidate dihydrochloride. Researchers are encouraged to consult the primary literature and adapt the procedure as necessary for their specific applications.

References

An In-Depth Technical Guide to Diethyl Malonimidate Dihydrochloride: Properties, Synthesis, and Applications in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of diethyl malonimidate dihydrochloride (B599025), a key bifunctional imidoester in modern organic synthesis. The document details its chemical and physical properties, outlines its application in the synthesis of chiral ligands, and provides an experimental protocol for a representative reaction.

Core Properties of Diethyl Malonimidate Dihydrochloride

Diethyl malonimidate dihydrochloride is a valuable reagent, primarily utilized as a precursor in the synthesis of various heterocyclic compounds, most notably chiral bis(oxazoline) ligands.[1] These ligands are instrumental in a wide array of enantioselective catalytic reactions, which are of paramount importance in pharmaceutical development and fine chemical manufacturing.[1]

The fundamental properties of diethyl malonimidate dihydrochloride are summarized in the table below for quick reference.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆Cl₂N₂O₂ | [2][3] |

| C₇H₁₄N₂O₂·2HCl | [4][5] | |

| C₂H₅OC(=NH)CH₂C(=NH)OC₂H₅·2HCl | [2] | |

| Molecular Weight | 231.12 g/mol | [2][3][4][5] |

| CAS Number | 10344-69-1 | [2][3][4][5] |

| Appearance | White to yellow powder or crystalline powder | |

| Melting Point | 122 °C (decomposes) | [2] |

| InChI Key | TWUQXVGHXWRUBR-UHFFFAOYSA-N | [2] |

Synthesis of Diethyl Malonimidate Dihydrochloride

The synthesis of diethyl malonimidate dihydrochloride is typically achieved through a Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol.[3] In the case of diethyl malonimidate dihydrochloride, malononitrile (B47326) reacts with ethanol (B145695) in the presence of hydrogen chloride.

A reported method for its synthesis involves the reaction of ethanol and malononitrile with hydrogen chloride in 1,4-dioxane (B91453) for 24 hours.[2]

Application in the Synthesis of Chiral Bis(oxazoline) Ligands

A primary application of diethyl malonimidate dihydrochloride is in the preparation of chiral bis(oxazoline) (BOX) ligands. These ligands are renowned for their effectiveness in a multitude of asymmetric catalytic reactions, including Diels-Alder cycloadditions, aldol (B89426) reactions, and Michael additions.[1] The C₂-symmetric nature of many BOX ligands, derived from chiral amino alcohols, is key to their ability to induce high enantioselectivity.

This protocol describes the synthesis of a chiral bis(oxazoline) ligand using diethyl malonimidate dihydrochloride and (1R,2S)-(+)-cis-1-amino-2-indanol, as adapted from established procedures.

Materials:

-

(1R,2S)-(+)-cis-1-Amino-2-indanol

-

Diethyl malonimidate dihydrochloride

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a solution of (1R,2S)-(+)-cis-1-amino-2-indanol in dichloromethane, add diethyl malonimidate dihydrochloride.

-

The reaction mixture is stirred at a controlled temperature. Progress can be monitored by taking an aliquot, quenching with water, extracting the organic layer, drying it over sodium sulfate, and analyzing by ¹H NMR.[4]

-

Upon completion, the reaction mixture is heated to 80 °C in a water bath for approximately 5 minutes with stirring.[4]

-

The flask is then removed from the heat and allowed to cool to room temperature while stirring, during which the product precipitates.[4]

-

The resulting white solid is collected by filtration through a medium porosity fritted filter funnel.[4]

-

The collected solid is dried under vacuum to yield the final bis(oxazoline) ligand.[4]

Visualization of Synthetic Workflow

The following diagram illustrates the synthetic pathway for the preparation of a chiral bis(oxazoline) ligand from diethyl malonimidate dihydrochloride and a chiral amino alcohol.

Caption: Synthetic workflow for a chiral bis(oxazoline) ligand.

References

An In-depth Technical Guide to Diethyl Malonimidate Dihydrochloride (CAS: 10344-69-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl Malonimidate Dihydrochloride (B599025) (CAS: 10344-69-1), a bifunctional imidoester with significant applications in synthetic chemistry and bioconjugation. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis via the Pinner reaction, and elaborates on its primary applications, including the synthesis of chiral bis(oxazoline) ligands for asymmetric catalysis and as a crosslinking agent for proteins. Experimental methodologies for these applications are presented, accompanied by quantitative data to inform research and development. Furthermore, this guide includes diagrams generated using the DOT language to visualize key chemical transformations and experimental workflows, offering a clear and concise resource for laboratory professionals.

Chemical and Physical Properties

Diethyl malonimidate dihydrochloride is a white crystalline solid. It is the dihydrochloride salt of diethyl malonimidate, a bifunctional imidoester.[1] The presence of the imidoester functional groups makes it a valuable reagent for various chemical transformations, particularly those involving reactions with nucleophiles such as amines.

Table 1: Physicochemical Properties of Diethyl Malonimidate Dihydrochloride

| Property | Value | Reference(s) |

| CAS Number | 10344-69-1 | [2][3] |

| Molecular Formula | C₇H₁₆Cl₂N₂O₂ | [2][4] |

| Molecular Weight | 231.12 g/mol | [2][4] |

| Melting Point | 122 °C (decomposes) | [4][5] |

| Appearance | White crystalline solid | [1] |

| Synonyms | Diethyl malonimidate 2HCl, Diethyl propanediimidate dihydrochloride | [2][6] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [4][5] |

Synthesis of Diethyl Malonimidate Dihydrochloride

The synthesis of diethyl malonimidate dihydrochloride is typically achieved through the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol. In this case, malononitrile (B47326) reacts with ethanol (B145695) in the presence of hydrogen chloride gas.

Experimental Protocol: Pinner Reaction Synthesis

This protocol describes the synthesis of diethyl malonimidate dihydrochloride from malononitrile and ethanol.

Materials:

-

Malononitrile

-

Anhydrous Ethanol

-

Anhydrous Diethyl Ether

-

Hydrogen Chloride (gas)

Procedure:

-

A solution of malononitrile in a mixture of anhydrous ethanol and anhydrous diethyl ether is prepared in a three-necked flask equipped with a gas inlet tube, a stirrer, and a calcium chloride drying tube to protect from moisture.

-

The flask is cooled in an ice-salt bath to maintain a low temperature.

-

A stream of dry hydrogen chloride gas is passed through the stirred solution. The reaction is exothermic and the temperature should be carefully controlled.

-

The reaction mixture is stirred at a low temperature for several hours until the precipitation of the product, diethyl malonimidate dihydrochloride, is complete.

-

The precipitated solid is collected by filtration, washed with cold anhydrous diethyl ether to remove any unreacted starting materials and byproducts.

-

The product is dried under vacuum to yield diethyl malonimidate dihydrochloride as a white crystalline solid.

Diagram 1: Synthesis of Diethyl Malonimidate Dihydrochloride

Applications in Organic Synthesis: Chiral Bis(oxazoline) Ligands

A significant application of diethyl malonimidate dihydrochloride is in the synthesis of chiral bis(oxazoline) (BOX) ligands. These ligands are widely used in asymmetric catalysis to achieve high enantioselectivity in a variety of chemical reactions.

Experimental Protocol: Synthesis of a Chiral Bis(oxazoline) Ligand

This protocol outlines the synthesis of a chiral bis(oxazoline) ligand from (1R,2S)-(+)-cis-1-amino-2-indanol and diethyl malonimidate dihydrochloride.

Materials:

-

(1R,2S)-(+)-cis-1-amino-2-indanol

-

Diethyl malonimidate dihydrochloride

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethanol (EtOH)

Procedure:

-

An oven-dried 2-L three-necked, round-bottomed flask is equipped with a stirrer, thermometer, and reflux condenser under a nitrogen atmosphere.

-

The flask is charged with (1R,2S)-(+)-cis-1-amino-2-indanol (22.2 g, 149 mmol, 2.1 equiv), diethyl malonimidate dihydrochloride (16.4 g, 71 mmol, 1 equiv), and 1 L of dichloromethane.

-

The mixture is heated to 45 °C and stirred for 18 hours.

-

After cooling to room temperature, the reaction mixture is washed with 1 L of water. The aqueous layer is extracted with 800 mL of dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is recrystallized from ethanol to yield the pure bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane as a white solid.

Table 2: Quantitative Data for Chiral Bis(oxazoline) Ligand Synthesis

| Parameter | Value | Reference(s) |

| Yield | 70% | |

| Enantiomeric Excess (ee) of subsequent catalytic reactions | Up to 99% |

Diagram 2: Experimental Workflow for Chiral Bis(oxazoline) Synthesis

References

- 1. Chemical cross-linking mass spectrometry analysis of protein conformations and supercomplexes in heart tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DIETHYL MALONIMIDATE DIHYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 3. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fgsc.net [fgsc.net]

- 5. Mass spectrometric analysis of cross-linking sites for the structure of proteins and protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to Diethyl Malonimidate Dihydrochloride: Structure, Functional Groups, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl Malonimidate Dihydrochloride (B599025), a versatile bifunctional imidoester. The document details its chemical structure, key functional groups, and physicochemical properties. Emphasis is placed on its significant applications in synthetic chemistry and drug development, including its role as a precursor in the synthesis of chiral catalysts and as a potential bioconjugation agent. Detailed experimental protocols for its synthesis and its use in the preparation of chiral bis(oxazoline) ligands are provided, supported by structured data and graphical representations to facilitate understanding and practical application.

Chemical Structure and Functional Groups

Diethyl malonimidate dihydrochloride is the dihydrochloride salt of diethyl malonimidate. The core structure consists of a malonimidate backbone with two ethyl ester groups. The key functional groups are the two imidoester groups (-C(=NH)OC2H5). These groups are highly reactive and are central to the chemical utility of the compound. The positive charge on the protonated nitrogen atoms enhances the electrophilicity of the imidate carbon, making it susceptible to nucleophilic attack.

Caption: Chemical structure of Diethyl Malonimidate Dihydrochloride.

Physicochemical Properties

A summary of the key physicochemical properties of Diethyl Malonimidate Dihydrochloride is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C7H16Cl2N2O2 | [1] |

| Molecular Weight | 231.12 g/mol | [1][2][3][4] |

| CAS Number | 10344-69-1 | [1][2][3][4] |

| IUPAC Name | diethyl propanediimidate;dihydrochloride | [1] |

| SMILES | CCOC(=N)CC(=N)OCC.Cl.Cl | [1][5] |

| InChI | 1S/C7H14N2O2.2ClH/c1-3-10-6(8)5-7(9)11-4-2;;/h8-9H,3-5H2,1-2H3;2*1H | [1][5] |

| Melting Point | 122 °C (decomposes) | [5] |

| Appearance | White crystalline solid | [6] |

| Purity | Contains <5% ammonium (B1175870) chloride as a common impurity | [5] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of Diethyl Malonimidate Dihydrochloride.

| Spectrum Type | Source | Catalog Number |

| ¹H NMR | Sigma-Aldrich Co. LLC. | 406554 |

| ¹³C NMR | Sigma-Aldrich Co. LLC. | 406554 |

| FTIR | Sigma-Aldrich Co. LLC. | 406554 |

Experimental Protocols

Synthesis of Diethyl Malonimidate Dihydrochloride

The synthesis of Diethyl Malonimidate Dihydrochloride is typically achieved through a Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol.[2][3] In this case, malononitrile (B47326) reacts with ethanol (B145695) in the presence of hydrogen chloride.[6]

Reaction Scheme:

Caption: Synthesis of Diethyl Malonimidate Dihydrochloride via Pinner Reaction.

Detailed Protocol:

-

Reaction Conditions: Anhydrous hydrogen chloride gas is bubbled through a solution of malononitrile in anhydrous ethanol and 1,4-dioxane.[6]

-

Duration: The reaction mixture is typically stirred for 24 hours.[6]

-

Work-up: The precipitated product, Diethyl Malonimidate Dihydrochloride, is collected by filtration, washed with a suitable anhydrous solvent (e.g., diethyl ether), and dried under vacuum.

-

Yield: This method is reported to produce a quantitative yield.[6]

Application in the Synthesis of Chiral Bis(oxazoline) Ligands

Diethyl Malonimidate Dihydrochloride is a key reagent in the synthesis of chiral bis(oxazoline) (BOX) ligands, which are widely used in asymmetric catalysis.[1][7]

Experimental Workflow:

Caption: Workflow for the synthesis of a chiral bis(oxazoline) ligand.

Detailed Protocol for the Synthesis of Bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane: [1][7]

-

Reagents and Equipment:

-

(1R,2S)-(+)-cis-1-Amino-2-indanol (2.1 equivalents)

-

Diethyl malonimidate dihydrochloride (1 equivalent)

-

Dichloromethane (solvent)

-

Oven-dried, three-necked, round-bottomed flask with a reflux condenser and thermometer under a nitrogen atmosphere.

-

-

Procedure:

-

The flask is charged with (1R,2S)-(+)-cis-1-amino-2-indanol, Diethyl Malonimidate Dihydrochloride, and dichloromethane.[1][7]

-

The mixture is heated to an internal temperature of 43 °C and stirred for 18 hours.[7]

-

The reaction is cooled to room temperature and quenched with water.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified to yield the desired bis(oxazoline) ligand. The reported yield is 70%.[1][7]

-

Applications in Drug Development and Research

Diethyl Malonimidate Dihydrochloride is a valuable tool for researchers in drug development and other scientific fields.

-

Bioconjugation: Its bifunctional nature allows it to be used for labeling and cross-linking proteins and peptides, which is crucial for studying protein function and interactions.[6]

-

Drug Development: The compound can be used to modify drug molecules to potentially improve their efficacy.[6][8]

-

Catalyst Precursor: It serves as a precursor for the synthesis of various chiral catalysts, including:

-

Rhenium cyanobis(oxazoline) oxo complexes for enantioselective reduction.[6]

-

Chiral bis(oxazoline)-copper complexes for asymmetric Diels-Alder cycloadditions.[6]

-

Nonracemic bis(oxazoline)ruthenium p-cymene (B1678584) complexes for enantioselective transfer hydrogenation of ketones.[6]

-

-

Synthesis of Chiral Compounds: It is a building block for various chiral compounds that are important in pharmaceuticals and materials science.[6]

Safety and Handling

Diethyl Malonimidate Dihydrochloride should be handled with appropriate safety precautions. It is classified as an irritant to the skin, eyes, and respiratory system.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): It is recommended to use a dust mask (type N95), eye shields, and gloves when handling this compound.

-

Storage: Store in a well-ventilated place. Keep container tightly closed. It is classified as a combustible solid.

Conclusion

Diethyl Malonimidate Dihydrochloride is a highly reactive and versatile chemical compound with significant applications in organic synthesis, particularly in the preparation of chiral ligands for asymmetric catalysis. Its utility in bioconjugation and as a modifying agent in drug development underscores its importance for researchers and scientists in these fields. The detailed protocols and compiled data in this guide are intended to support the effective and safe use of this valuable reagent in a laboratory setting.

References

- 1. Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a’R,8aS,8a’S)-2,2’-(cyclopropane-1,1-diyl)bis(3a,8adihydro-8H-indeno[1,2-d]oxazole) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pinner Reaction | NROChemistry [nrochemistry.com]

- 3. Pinner reaction - Wikipedia [en.wikipedia.org]

- 4. scbt.com [scbt.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. DIETHYL MALONIMIDATE DIHYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 7. orgsyn.org [orgsyn.org]

- 8. mdpi.com [mdpi.com]

Technical Guide: Solubility Profiling of Diethyl Malonimidate Dihydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl malonimidate dihydrochloride (B599025) (CAS No. 10344-69-1) is a bifunctional imidoester reagent utilized in various organic synthesis applications, including the creation of heterocyclic compounds and for bioconjugation.[1][2] Its physicochemical properties, particularly solubility, are critical for its effective use in reaction chemistry, formulation, and biological applications. As a dihydrochloride salt, it is expected to exhibit favorable solubility in polar protic solvents, a characteristic enhanced by the salt form.[1]

Physicochemical Properties

-

Molecular Formula: C₇H₁₆Cl₂N₂O₂[3]

-

Appearance: Solid (typically a white or off-white powder)

-

Melting Point: 122 °C (with decomposition)[3]

Solubility Data

A comprehensive, tabulated summary of quantitative solubility data for Diethyl malonimidate dihydrochloride across a wide range of organic and aqueous solvents is not publicly documented. Qualitative statements suggest solubility in water, but specific concentrations are not provided. Therefore, experimental determination is necessary.

Table 1: Solubility of Diethyl Malonimidate Dihydrochloride (Hypothetical Data for Generation)

| Solvent | Classification | Temperature (°C) | Solubility (mg/mL) |

|---|---|---|---|

| Water | Polar Protic | 25 | Data to be determined |

| Ethanol | Polar Protic | 25 | Data to be determined |

| Methanol | Polar Protic | 25 | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Data to be determined |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 25 | Data to be determined |

| Acetonitrile | Polar Aprotic | 25 | Data to be determined |

| Dichloromethane (DCM) | Nonpolar | 25 | Data to be determined |

| Ethyl Acetate | Moderately Polar | 25 | Data to be determined |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[5][6] It involves creating a saturated solution and quantifying the concentration of the dissolved solute.

4.1. Materials and Equipment

-

Diethyl malonimidate dihydrochloride

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Vials with screw caps (B75204) (e.g., 2-4 mL glass vials)

-

Thermostatic shaker or incubator with agitation capability

-

Centrifuge

-

Syringe filters (e.g., 0.22 or 0.45 µm pore size, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

4.2. Procedure

-

Preparation: Add an excess amount of Diethyl malonimidate dihydrochloride to a vial. The excess solid is crucial to ensure a saturated solution is achieved.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[5][6] The equilibration time should be sufficient to ensure the concentration of the dissolved solid is stable.

-

Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. To ensure complete removal of particulate matter, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).[5]

-

Sample Collection: Carefully collect an aliquot of the clear supernatant. For highest accuracy, filter the supernatant using a chemically compatible syringe filter to remove any remaining micro-particulates.[5][7]

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV). Determine the concentration by comparing the analytical response to a pre-established calibration curve of known concentrations.[6][8]

-

Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The logical flow of the shake-flask solubility determination protocol is illustrated below.

Caption: A flowchart of the shake-flask method for solubility testing.

Conclusion

Understanding the solubility of Diethyl malonimidate dihydrochloride is fundamental for its application in research and development. While published quantitative data is scarce, the detailed experimental protocol provided herein offers a standardized approach for researchers to determine its solubility profile in various solvent systems. The shake-flask method, coupled with a reliable analytical technique like HPLC, will yield the accurate and reproducible data necessary for optimizing reaction conditions, developing formulations, and advancing scientific discovery.

References

- 1. Buy Diethyl malonimidate dihydrochloride | 10344-69-1 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. chembk.com [chembk.com]

- 4. Diethyl malonimidate | C7H16Cl2N2O2 | CID 73106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. enamine.net [enamine.net]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. bioassaysys.com [bioassaysys.com]

An In-depth Technical Guide to the Stability of Diethyl Malonimidate Dihydrochloride in Solution

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, publicly available literature does not contain specific quantitative data on the stability of Diethyl malonimidate dihydrochloride (B599025) in solution. This guide, therefore, provides a comprehensive framework based on the known chemistry of bifunctional imidoesters and established principles of stability-indicating assay methods (SIAMs) to empower researchers to design and execute their own stability studies.

Introduction to Diethyl Malonimidate Dihydrochloride and its Stability

Diethyl malonimidate dihydrochloride is a bifunctional imidoester, a class of compounds known for their utility in chemical synthesis, particularly in the formation of heterocyclic structures and as crosslinking agents.[1] The stability of such compounds in solution is a critical parameter for their effective use in research and development, influencing reaction yields, formulation shelf-life, and biological activity. The presence of two imidoester functional groups suggests a susceptibility to hydrolysis, which is a primary degradation pathway that needs to be thoroughly investigated.

This technical guide outlines the principles and methodologies for conducting a comprehensive stability assessment of Diethyl malonimidate dihydrochloride in various solution-based environments.

Principles of Stability Testing and Forced Degradation

To assess the intrinsic stability of a compound, forced degradation studies are essential. These studies involve subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions. The goal is to identify potential degradation products and establish degradation pathways. According to the International Council for Harmonisation (ICH) guidelines, typical stress conditions include hydrolysis, oxidation, photolysis, and thermal stress.

A stability-indicating analytical method is a validated quantitative procedure used to detect changes in the chemical, physical, or microbiological properties of a substance over time.[2] Such a method must be able to accurately measure the active ingredient in the presence of its degradation products, impurities, and any excipients.[3][4]

Proposed Experimental Protocols for Stability Assessment

The following are detailed, albeit generalized, experimental protocols that can be adapted to study the stability of Diethyl malonimidate dihydrochloride.

3.1. Materials and Equipment

-

Diethyl malonimidate dihydrochloride (of known purity)

-

HPLC-grade solvents (e.g., acetonitrile (B52724), methanol)

-

Purified water (e.g., Milli-Q)

-

Buffers of various pH values (e.g., phosphate (B84403), acetate, borate)

-

Acids (e.g., hydrochloric acid, sulfuric acid)

-

Bases (e.g., sodium hydroxide)

-

Oxidizing agent (e.g., hydrogen peroxide)

-

High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD) and a Mass Spectrometer (MS) detector

-

pH meter

-

Thermostatically controlled oven

-

Photostability chamber

-

Analytical balance

3.2. Preparation of Stock and Working Solutions

A stock solution of Diethyl malonimidate dihydrochloride should be prepared in a non-reactive solvent, such as acetonitrile or methanol, at a known concentration (e.g., 1 mg/mL). From this stock solution, working solutions can be prepared by dilution with the appropriate stress medium (e.g., acidic, basic, or neutral aqueous solutions).

3.3. Forced Degradation Studies (Stress Testing)

For each condition, a solution of Diethyl malonimidate dihydrochloride at a known concentration is prepared and subjected to the stress. Samples are taken at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) and analyzed by a stability-indicating HPLC method.

-

Acid Hydrolysis: The compound is dissolved in an acidic solution (e.g., 0.1 N HCl) and heated (e.g., at 60 °C).

-

Base Hydrolysis: The compound is dissolved in a basic solution (e.g., 0.1 N NaOH) and kept at room temperature or gently heated.

-

Neutral Hydrolysis: The compound is dissolved in purified water and heated (e.g., at 60 °C).

-

Oxidative Degradation: The compound is dissolved in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and kept at room temperature.

-

Thermal Degradation: A solid sample of the compound is placed in a thermostatically controlled oven (e.g., at 105 °C). A solution can also be subjected to thermal stress.

-

Photolytic Degradation: A solution of the compound is exposed to light in a photostability chamber according to ICH Q1B guidelines. A dark control should be run in parallel.

3.4. Development of a Stability-Indicating HPLC Method

A reverse-phase HPLC method is generally suitable for small molecules like Diethyl malonimidate dihydrochloride.

-

Column: A C18 column is a common starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective in separating the parent compound from its degradation products.

-

Detection: A UV/Vis or DAD detector can be used to monitor the absorbance at a wavelength where the compound has maximum absorbance. An MS detector is invaluable for identifying the mass of the parent compound and any degradation products.

-

Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Data Presentation: Summarizing Stability Data

Quantitative data from stability studies should be organized into clear and concise tables to facilitate comparison and analysis.

Table 1: Hypothetical Stability Data for Diethyl Malonimidate Dihydrochloride under Various Stress Conditions

| Stress Condition | Time (hours) | Initial Concentration (µg/mL) | Remaining Concentration (µg/mL) | % Degradation | Number of Degradation Products |

| 0.1 N HCl (60 °C) | 0 | 100.0 | 100.0 | 0.0 | 0 |

| 8 | 100.0 | 45.2 | 54.8 | 2 | |

| 24 | 100.0 | 10.1 | 89.9 | 3 | |

| 0.1 N NaOH (RT) | 0 | 100.0 | 100.0 | 0.0 | 0 |

| 2 | 100.0 | 5.3 | 94.7 | 2 | |

| 8 | 100.0 | < LOQ | >99 | 3 | |

| Water (60 °C) | 0 | 100.0 | 100.0 | 0.0 | 0 |

| 24 | 100.0 | 88.5 | 11.5 | 1 | |

| 48 | 100.0 | 75.3 | 24.7 | 1 | |

| 3% H₂O₂ (RT) | 0 | 100.0 | 100.0 | 0.0 | 0 |

| 24 | 100.0 | 95.1 | 4.9 | 1 | |

| Thermal (105 °C) | 0 | 100.0 | 100.0 | 0.0 | 0 |

| 24 | 100.0 | 98.2 | 1.8 | 0 | |

| Photostability | 0 | 100.0 | 100.0 | 0.0 | 0 |

| 24 | 100.0 | 99.5 | 0.5 | 0 |

LOQ: Limit of Quantitation

Visualizing Workflows and Pathways

5.1. Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for a forced degradation study.

5.2. Hypothetical Degradation Pathway: Hydrolysis

Imidoesters are known to hydrolyze to the corresponding ester and ammonia/ammonium. Given that Diethyl malonimidate dihydrochloride is a bifunctional imidoester, a stepwise hydrolysis is the most probable degradation pathway in aqueous solutions.

Conclusion

References

Diethyl Malonimidate Dihydrochloride: A Technical Guide to Safe Handling and Emergency Procedures

For Researchers, Scientists, and Drug Development Professionals

December 20, 2025

This technical guide provides comprehensive safety and handling information for Diethyl Malonimidate Dihydrochloride (CAS No. 10344-69-1). The information herein is intended for qualified personnel experienced in handling laboratory chemicals. All users should be familiar with the contents of this document and the relevant Safety Data Sheet (SDS) before working with this compound.

Hazard Identification and Classification

Diethyl Malonimidate Dihydrochloride is classified as a hazardous substance. It is crucial to understand its potential hazards to ensure safe handling.

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation. |

| Eye Irritation | 2 | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation. |

Signal Word: Warning

Hazard Pictograms:

-

Exclamation Mark

Physical and Chemical Properties

A summary of the key physical and chemical properties of Diethyl Malonimidate Dihydrochloride is provided below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆Cl₂N₂O₂ | |

| Molecular Weight | 231.12 g/mol | [1] |

| Appearance | White to yellow powder or crystalline powder. | |

| Melting Point | 122 °C (decomposition) | [1][2] |

| Solubility | No specific data available. | |

| Stability | Stable under recommended storage conditions. | |

| InChIKey | TWUQXVGHXWRUBR-UHFFFAOYSA-N | [1] |

Toxicological Information

| Metric | Value | Species | Notes |

| LD50 (Oral) | No data available | ||

| LD50 (Dermal) | No data available | ||

| LC50 (Inhalation) | No data available | ||

| Primary Routes of Exposure | Inhalation, skin contact, eye contact, ingestion. | ||

| Symptoms of Exposure | May cause skin redness and pain, serious eye irritation including redness and watering, and respiratory tract irritation leading to coughing and shortness of breath. |

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling Diethyl Malonimidate Dihydrochloride to minimize exposure.

References

Unveiling the Purity Profile of Diethyl Malonimidate Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity and potential impurities of Diethyl malonimidate dihydrochloride (B599025) (CAS: 10344-69-1), a critical bifunctional imidoester used in the synthesis of various pharmaceutical and chemical entities. Understanding the impurity profile is paramount for ensuring the quality, safety, and efficacy of the final products. This document outlines the synthesis of Diethyl malonimidate dihydrochloride, details potential process-related and degradation impurities, and presents detailed analytical methodologies for their detection and quantification.

Synthesis and Origin of Impurities

Diethyl malonimidate dihydrochloride is typically synthesized via the Pinner reaction, which involves the acid-catalyzed reaction of malononitrile (B47326) with ethanol (B145695) in the presence of hydrogen chloride. This process, while effective, can introduce several potential impurities.

dot

Caption: Synthesis of Diethyl Malonimidate Dihydrochloride and Origin of Impurities.

The primary sources of impurities include:

-

Starting Materials: Residual malononitrile and ethanol, as well as impurities inherent to these starting materials.

-

Side Reactions: The Pinner reaction can have side reactions leading to the formation of byproducts such as diethyl malonate through hydrolysis of the imidoester intermediate.

-

Workup Process: The use of ammonia to neutralize excess acid during workup can lead to the formation of ammonium chloride, a commonly cited impurity.[1][2]

Potential Impurities

A comprehensive list of potential impurities is crucial for developing appropriate analytical methods for purity assessment.

| Impurity Name | Chemical Formula | Molecular Weight ( g/mol ) | Origin |

| Malononitrile | C₃H₂N₂ | 66.06 | Unreacted Starting Material |

| Ethanol | C₂H₅OH | 46.07 | Unreacted Starting Material / Residual Solvent |

| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | Hydrolysis of imidoester intermediate or final product |

| Ammonium Chloride | NH₄Cl | 53.49 | Byproduct from reaction workup with ammonia[2] |

| Monoethyl Malonimidate | C₅H₈N₂O | 112.13 | Incomplete reaction |

| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.11 | Potential impurity in malononitrile starting material |

| Cyanoacetamide | C₃H₄N₂O | 84.08 | Potential impurity in malononitrile starting material |

Analytical Methodologies for Purity Assessment

A multi-faceted analytical approach is recommended to ensure a comprehensive evaluation of the purity of Diethyl malonimidate dihydrochloride.

dot

Caption: Analytical Workflow for Purity Assessment.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a suitable method for the quantitative determination of Diethyl malonimidate dihydrochloride and its non-volatile impurities.

Experimental Protocol (Proposed):

| Parameter | Recommended Conditions |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve sample in Mobile Phase A to a concentration of 1 mg/mL. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the analysis of volatile impurities and residual solvents, such as ethanol and any impurities from the starting materials.

Experimental Protocol (Proposed):

| Parameter | Recommended Conditions |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | Initial temperature 40 °C (hold for 5 min), ramp to 250 °C at 10 °C/min, hold for 5 min |

| Injector Temperature | 250 °C |

| Injection Mode | Split (10:1) |

| Injection Volume | 1 µL |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 35-400 amu |

| Sample Preparation | Dissolve sample in a suitable solvent (e.g., Dichloromethane) to a concentration of 10 mg/mL. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of Diethyl malonimidate dihydrochloride and for identifying and quantifying impurities with distinct NMR signals.

Experimental Protocol:

-

¹H NMR:

-

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Water (D₂O).

-

Frequency: 400 MHz or higher.

-

Parameters: Standard acquisition parameters with a sufficient relaxation delay to ensure accurate integration for quantitative analysis.

-

-

¹³C NMR:

-

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Water (D₂O).

-

Frequency: 100 MHz or higher.

-

Parameters: Proton-decoupled spectrum to obtain singlets for each unique carbon.

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of Diethyl malonimidate dihydrochloride and to aid in the identification of unknown impurities.

Experimental Protocol:

-

Ionization Technique: Electrospray Ionization (ESI) in positive mode is suitable for this polar and charged molecule.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements to confirm elemental compositions of the parent ion and any fragment ions.

Quantitative Data Summary

The following table summarizes the known and potential impurity levels. It is important to note that actual impurity levels can vary depending on the manufacturing process and purification methods.

| Impurity | Typical Specification/Observation |

| Purity of Diethyl malonimidate dihydrochloride | >95% (typical) |

| Ammonium Chloride | <5%[1][2] |

| Residual Solvents (Ethanol) | To be determined by GC-MS, typically controlled to <5000 ppm (ICH Q3C limit for Class 3 solvents) |

| Diethyl Malonate | To be determined by HPLC, typically expected to be at low levels (<0.5%) |

| Unreacted Malononitrile | To be determined by HPLC or GC-MS, typically expected to be at low levels (<0.1%) |

| Other individual unknown impurities | Typically specified at <0.1% |

| Total Impurities | Typically specified at <1.0% |

Conclusion

The purity of Diethyl malonimidate dihydrochloride is critical for its successful application in research and development. A thorough understanding of its synthesis, potential impurities, and appropriate analytical methodologies is essential for quality control. This guide provides a framework for assessing the purity of this important chemical intermediate, enabling scientists and researchers to ensure the integrity of their work. It is recommended that specific analytical methods be validated for their intended purpose to ensure accurate and reliable results.

References

Technical Guide: Spectroscopic and Synthetic Overview of Diethyl Malonimidate Dihydrochloride

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a concise technical overview of the spectroscopic data available for Diethyl malonimidate dihydrochloride (B599025), alongside a general experimental protocol for its synthesis, which is crucial for its application as a bifunctional imidoester in various chemical syntheses.

Spectroscopic Data

Quantitative spectroscopic data for Diethyl malonimidate dihydrochloride, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are available in established databases. While direct peak values are proprietary to these databases, the following tables summarize the nature of the available data.

Table 1: Summary of Available NMR Spectroscopic Data

| Spectrum Type | Nucleus | Solvent | Data Source | Availability |

| NMR | ¹H | D₂O & NaOD | Sigma-Aldrich Co. LLC. | Available via SpectraBase[1] |

| NMR | ¹³C | D₂O & NaOD | Sigma-Aldrich Co. LLC. | Available via SpectraBase[2] |

Table 2: Summary of Available IR Spectroscopic Data

| Spectrum Type | Technique | Sample Source | Availability |

| FTIR | Transmission | Aldrich | Available via SpectraBase[3] |

| FTIR | Mull | Sigma-Aldrich Co. LLC. | Data available via PubChem[4] |

Experimental Protocols

While a specific, detailed experimental protocol for the spectroscopic analysis of Diethyl malonimidate dihydrochloride is not publicly available, a general procedure for its synthesis via the Pinner reaction is outlined below. This synthesis is a key protocol for obtaining the compound for further analysis and use.

Synthesis of Diethyl Malonimidate Dihydrochloride via Pinner Reaction

The synthesis of Diethyl malonimidate dihydrochloride is achieved through the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol. In this case, malononitrile (B47326) reacts with ethanol (B145695) in the presence of an acid catalyst, typically anhydrous hydrogen chloride.

Reaction Scheme:

Malononitrile + 2 Ethanol + 2 HCl → Diethyl malonimidate dihydrochloride

General Procedure:

-

Reaction Setup: A solution of malononitrile is prepared in an excess of anhydrous ethanol. The reaction vessel is cooled in an ice bath to maintain low temperatures, as the reaction is exothermic and the resulting Pinner salt can be thermally unstable.

-

Acidification: Anhydrous hydrogen chloride gas is bubbled through the cooled ethanolic solution of malononitrile. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the intermediate and final products.

-

Reaction and Precipitation: The reaction mixture is stirred at a low temperature. The product, Diethyl malonimidate dihydrochloride, is insoluble in the reaction medium and precipitates out as a crystalline solid.

-

Isolation and Purification: The precipitated product is isolated by filtration. The solid is then washed with a cold, anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting materials and by-products. The product is subsequently dried under vacuum.

Mandatory Visualizations

Workflow for the Synthesis of Diethyl Malonimidate Dihydrochloride

The following diagram illustrates the synthetic workflow for producing Diethyl malonimidate dihydrochloride from malononitrile and ethanol, a process known as the Pinner reaction.

Caption: Synthetic workflow for Diethyl malonimidate dihydrochloride.

References

Methodological & Application

Application Notes and Protocols for Protein Cross-Linking using Diethyl Malonimidate Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl malonimidate dihydrochloride (B599025) is a homobifunctional cross-linking agent that reacts primarily with the primary amino groups (ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group) of proteins. This reagent is a valuable tool for covalently linking interacting proteins, thereby stabilizing protein-protein interactions for subsequent analysis. Its two reactive imidoester groups are separated by a short spacer arm, making it suitable for probing close-proximity interactions within protein complexes. These application notes provide detailed protocols for utilizing diethyl malonimidate dihydrochloride in protein cross-linking studies, aiding in the elucidation of protein complex structures and interaction networks, which is crucial for drug development and fundamental research.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | Diethyl malonimidate dihydrochloride |

| CAS Number | 10344-69-1 |

| Molecular Formula | C₇H₁₆Cl₂N₂O₂ |

| Molecular Weight | 231.12 g/mol |

| Reactive Groups | Imidoesters |

| Target Functional Group | Primary Amines (-NH₂) |

| Spacer Arm Length | Not definitively published; estimated to be short. |

Reaction Mechanism

Diethyl malonimidate dihydrochloride reacts with primary amines in a two-step process. The imidoester first reacts with the amine to form an unstable tetrahedral intermediate. This is followed by the elimination of an alcohol to form a stable amidine bond, thus cross-linking the proteins. The reaction is most efficient at alkaline pH (8.0-10.0), where the primary amino groups are deprotonated and thus more nucleophilic.

Application Notes and Protocols for Studying Protein-Protein Interactions with Diethyl Malonimidate Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl malonimidate dihydrochloride (B599025) (DEM) is a homobifunctional imidoester crosslinking agent used to covalently link interacting proteins, thereby providing valuable insights into their proximity and forming the basis for studying protein-protein interactions. As a member of the diimidoester family of crosslinkers, DEM reacts primarily with the primary amino groups (ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group) of proteins. This reaction forms a stable amidine bond, effectively "freezing" transient and stable protein complexes for subsequent analysis. These application notes provide detailed protocols and essential information for utilizing DEM in your research.

Chemical and Physical Properties

Diethyl malonimidate dihydrochloride is a water-soluble compound, which facilitates its use in aqueous buffer systems commonly employed in protein research. Its properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₇H₁₄N₂O₂ · 2HCl |

| Molecular Weight | 231.12 g/mol |

| CAS Number | 10344-69-1 |

| Appearance | White to yellow powder or crystalline powder.[1] |

| Spacer Arm Length | Estimated to be short (< 10 Å) |

| Reactive Group | Imidoester |

| Target Functional Group | Primary Amines (-NH₂) |

Mechanism of Action

The crosslinking reaction with Diethyl malonimidate dihydrochloride proceeds via a nucleophilic substitution reaction between the imidoester group and a primary amine on a protein.[2] This reaction is most efficient at alkaline pH (typically pH 8.0-9.0), where the primary amines are deprotonated and thus more nucleophilic. The reaction results in the formation of a stable amidine bond.

Experimental Protocols

In Vitro Crosslinking of Purified Proteins

This protocol is suitable for confirming interactions between purified proteins or protein complexes.

Materials:

-

Purified protein samples (1-10 mg/mL)

-

Diethyl malonimidate dihydrochloride (DEM)

-

Crosslinking Buffer: 0.2 M triethanolamine, pH 8.0, or 20 mM HEPES, pH 7.5-8.0.[3] Note: Avoid buffers containing primary amines such as Tris, as they will compete with the target proteins for reaction with DEM.

-

Quenching Solution: 1 M Tris-HCl, pH 7.5, or 1 M Glycine.

-

SDS-PAGE reagents and equipment.

Procedure:

-

Sample Preparation: Prepare the purified protein mixture in the chosen crosslinking buffer. Ensure the buffer composition is compatible with the stability of the proteins of interest.

-

Crosslinker Preparation: Immediately before use, dissolve DEM in the crosslinking buffer to a stock concentration of approximately 6 mg/mL.[3] Adjust the pH to ~8.5 with NaOH if necessary.[3]

-

Crosslinking Reaction: Add the DEM stock solution to the protein sample to achieve a final concentration of 1-2 mg/mL of the crosslinker.[3] The optimal concentration should be determined empirically.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. For potentially unstable complexes, the incubation can be performed at 4°C for a longer duration (e.g., 2 hours).

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature.

-

Analysis: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species corresponding to the crosslinked complex. The gel can be stained with Coomassie Blue or analyzed by Western blotting.

In Vivo Crosslinking in Cultured Cells

This protocol is designed to capture protein-protein interactions within a cellular context.

Materials:

-

Cultured cells expressing the proteins of interest.

-

Phosphate-Buffered Saline (PBS).

-

Diethyl malonimidate dihydrochloride (DEM).

-

Quenching Solution: 1 M Tris-HCl, pH 7.5.

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease inhibitors.

-

Immunoprecipitation reagents (antibodies, beads).

Procedure:

-

Cell Preparation: Wash the cultured cells twice with ice-cold PBS.

-

Crosslinking: Resuspend the cell pellet in a fresh solution of 10 mM DEM in ice-cold PBS. To enhance cell permeability, 0.25% DMSO can be included in the buffer.

-

Incubation: Incubate the cell suspension for 45 minutes at room temperature with gentle agitation.

-

Quenching: Pellet the cells by centrifugation and wash once with PBS. Resuspend the cells in PBS containing 20 mM Tris-HCl, pH 7.5, and incubate for 15 minutes to quench the crosslinking reaction.

-

Cell Lysis: Pellet the quenched cells and lyse them using a suitable lysis buffer containing protease inhibitors.

-

Analysis: The cell lysate can then be used for downstream applications such as immunoprecipitation followed by Western blotting or mass spectrometry to identify the interacting partners.

Data Presentation

The following tables provide a summary of key quantitative data for consideration when using Diethyl malonimidate dihydrochloride and similar crosslinkers.

Table 1: Recommended Reaction Conditions for Imidoester Crosslinkers

| Parameter | Recommended Range | Notes |

| pH | 7.0 - 9.0 | Optimal reactivity is generally observed between pH 8.0 and 9.0. |

| Buffer | Phosphate, HEPES, Borate, Triethanolamine | Avoid buffers with primary amines (e.g., Tris). |

| DEM Concentration | 1 - 2 mg/mL (for in vitro) | Optimal concentration should be determined empirically. |

| Protein Concentration | 0.25 - 1 mg/mL | A higher protein concentration can favor intermolecular crosslinking.[3] |

| Reaction Time | 30 - 120 minutes | Can be adjusted based on the stability of the complex and temperature. |

| Temperature | 4°C to Room Temperature | Lower temperatures may require longer incubation times. |

Table 2: Spacer Arm Lengths of Common Homo-bifunctional Imidoester Crosslinkers

| Crosslinker | Spacer Arm Length (Å) |

| Dimethyl Adipimidate (DMA) | 8.6 |

| Dimethyl Pimelimidate (DMP) | 9.2 |

| Dimethyl Suberimidate (DMS) | 11.0 |

| Diethyl Malonimidate (DEM) | Estimated < 10 |

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the identification of protein-protein interactions using DEM followed by mass spectrometry.

Conclusion

Diethyl malonimidate dihydrochloride is a valuable tool for the study of protein-protein interactions. By following the protocols and considering the parameters outlined in these application notes, researchers can effectively utilize DEM to capture and identify both stable and transient protein complexes, leading to a deeper understanding of cellular processes and aiding in the development of novel therapeutics. It is recommended to empirically optimize the reaction conditions for each specific biological system to achieve the best results.

References

Diethyl Malonimidate Dihydrochloride (DEM) in Cross-Linking Mass Spectrometry (XL-MS): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Diethyl Malonimidate Dihydrochloride (B599025) (DEM), a homobifunctional imidoester cross-linker, for the structural and interaction analysis of proteins and protein complexes using cross-linking mass spectrometry (XL-MS). Due to the limited specific literature on DEM in XL-MS, this document draws upon established principles for similar imidate cross-linkers to provide a robust starting point for your experiments.

Introduction to Diethyl Malonimidate Dihydrochloride (DEM) in XL-MS

Diethyl malonimidate dihydrochloride (DEM) is a short-chain, amine-reactive cross-linker. Its chemical formula is C₂H₅OC(=NH)CH₂C(=NH)OC₂H₅·2HCl.[1] As a homobifunctional imidoester, DEM reacts with primary amino groups, primarily the ε-amino group of lysine (B10760008) residues and the N-termini of proteins. This reaction forms a stable amidine bond.

A key advantage of imidate cross-linkers like DEM is the preservation of the positive charge at the site of modification. The resulting amidinium ion retains a positive charge at physiological pH, which helps to maintain the native conformation of the protein by minimizing perturbations to the electrostatic environment. This property is particularly valuable for studying protein structure and interactions in a near-native state.

The short spacer arm of DEM makes it an ideal reagent for probing very close-range interactions, providing high-resolution structural information.

Mechanism of Action

DEM reacts with primary amines in a two-step process. The imidoester group first reacts with the amine to form an unstable tetrahedral intermediate. This intermediate then eliminates ethanol (B145695) to form a stable amidine bond. The reaction is most efficient in the pH range of 7.0 to 10.0.

Caption: Reaction of Diethyl Malonimidate (DEM) with Lysine Residues.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for DEM in XL-MS applications, the following table provides recommended starting parameters based on the known properties of homobifunctional imidoester cross-linkers. Optimization of these conditions is crucial for successful cross-linking experiments.

| Parameter | Recommended Value/Range | Notes |

| Molecular Weight | 231.12 g/mol [1][2] | Diethyl malonimidate dihydrochloride |

| Spacer Arm Length (Estimated) | ~3.5 Å | This is a theoretical estimation based on the chemical structure (C-CH₂-C). The short spacer arm is ideal for high-resolution mapping of proximal residues. |

| Reactive Groups | Imidoester | Reacts with primary amines (Lysine, N-terminus). |

| Reaction pH | 7.0 - 10.0 (Optimal: 8.0 - 9.0) | Reaction rate increases with pH, but reagent stability decreases. |

| Protein Concentration | 0.1 - 2 mg/mL | Higher concentrations favor intermolecular cross-linking. |

| DEM:Protein Molar Ratio | 20:1 to 100:1 | This should be optimized to avoid excessive modification and aggregation. |

| Reaction Time | 30 - 120 minutes | Longer incubation times may be necessary for lower concentrations. |

| Reaction Temperature | Room Temperature (20-25 °C) | Lower temperatures can be used to slow down the reaction. |

| Quenching Reagent | 20-50 mM Tris-HCl or Glycine | Quenches unreacted DEM. |

Experimental Protocols

This section provides a detailed protocol for a typical XL-MS experiment using DEM.

Materials and Reagents

-

Purified protein or protein complex in a suitable buffer

-

Diethyl malonimidate dihydrochloride (DEM)

-

Reaction Buffer: Amine-free buffer, e.g., 20 mM HEPES, 150 mM NaCl, pH 7.8

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Formic acid

-

Acetonitrile

-

Water (mass spectrometry grade)

Experimental Workflow Diagram

Caption: Experimental Workflow for DEM-based XL-MS.

Detailed Protocol Steps

-

Protein Preparation:

-

Prepare the protein sample at a concentration of 0.1-2 mg/mL in an amine-free buffer (e.g., HEPES, PBS). Ensure the buffer pH is between 7.0 and 8.5 for optimal cross-linking.

-

-

Cross-linking Reaction:

-

Prepare a fresh stock solution of DEM in the reaction buffer immediately before use, as imidoesters are susceptible to hydrolysis.

-

Add DEM to the protein solution to achieve the desired molar excess (e.g., 50-fold).

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

-

-

Quenching:

-

Stop the reaction by adding a quenching buffer (e.g., Tris-HCl or glycine) to a final concentration of 20-50 mM.

-

Incubate for 15-30 minutes at room temperature to ensure all unreacted DEM is quenched.

-

-

Sample Preparation for Mass Spectrometry:

-

Denaturation, Reduction, and Alkylation: Denature the cross-linked proteins using 8 M urea (B33335) or another suitable denaturant. Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

-

Digestion: Dilute the sample to reduce the denaturant concentration and digest the proteins overnight with a suitable protease, such as trypsin.

-

Enrichment (Optional but Recommended): Enrich for cross-linked peptides using techniques like size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography. This step is crucial for complex samples to increase the identification rate of cross-linked peptides.

-

-

LC-MS/MS Analysis:

-

Analyze the enriched peptide fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.

-

-

Data Analysis:

-

Use specialized software (e.g., pLink, MeroX, xQuest) to search the MS/MS data against a protein sequence database to identify cross-linked peptides. The search parameters should include the mass modification of the cross-linker and the specificities of the protease used.

-

Advantages and Considerations of Using DEM

Logical Relationships Diagram

Caption: Advantages of DEM in XL-MS.

Key Advantages:

-

High-Resolution Structural Restraints: The very short spacer arm of DEM provides distance constraints for residues that are in very close proximity, offering high-resolution structural information.

-

Preservation of Native Structure: The formation of charge-preserving amidine bonds minimizes perturbations to the protein's electrostatic surface, which is crucial for maintaining its native structure and function.

-

Specificity: DEM specifically targets primary amines, which are abundant on protein surfaces (lysine residues and N-termini).

Important Considerations:

-

Reagent Stability: Imidoesters like DEM are moisture-sensitive and should be stored under desiccated conditions. Stock solutions should be prepared fresh for each experiment.

-

Buffer Compatibility: Avoid buffers containing primary amines (e.g., Tris, glycine) during the cross-linking reaction as they will compete with the protein for reaction with DEM.

-

Optimization is Key: The optimal cross-linker concentration, reaction time, and other parameters will vary depending on the protein system under investigation and should be carefully optimized.

-

Data Analysis Complexity: The identification of cross-linked peptides from MS data can be challenging and requires specialized software and expertise.

By following these application notes and protocols, researchers can effectively employ Diethyl Malonimidate Dihydrochloride as a valuable tool in their cross-linking mass spectrometry workflows to gain detailed insights into protein structure and interactions.

References

Synthesis of Chiral Bis(oxazoline) Ligands Using Diethyl Malonimidate Dihydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract